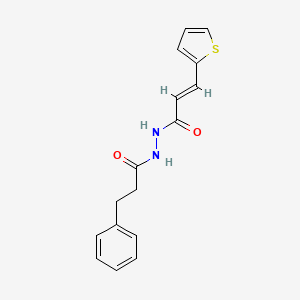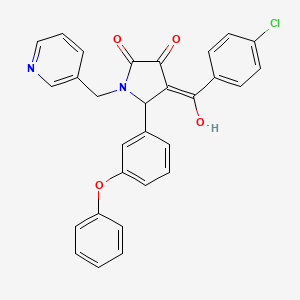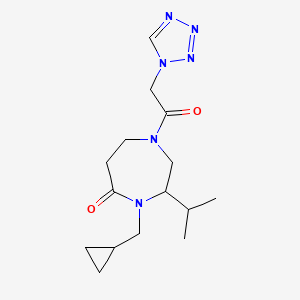
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide, also known as PTAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research has been its potential as an anticancer agent. Studies have shown that N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the growth and proliferation of cancer cells in animal models.
Mécanisme D'action
The exact mechanism of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have a range of biochemical and physiological effects. In animal models, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to reduce inflammation, inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several areas of future research that could further explore the potential applications of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide. One area of research could be the development of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the mechanisms of action of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide and its potential interactions with other chemical compounds. Finally, studies could investigate the potential use of N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy.
Méthodes De Synthèse
N'-(3-phenylpropanoyl)-3-(2-thienyl)acrylohydrazide can be synthesized through a multistep process that involves the reaction of thioacetamide with ethyl acetoacetate, followed by the reaction of the resulting product with benzaldehyde and hydrazine hydrate. The final product is obtained through purification and crystallization steps.
Propriétés
IUPAC Name |
3-phenyl-N'-[(E)-3-thiophen-2-ylprop-2-enoyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDSCKZKRLAFQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)
![6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone](/img/structure/B5440897.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5440920.png)
![5-[1-(3,5-dimethylbenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440921.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5440928.png)

![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5440931.png)
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
![1-[4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5440951.png)
![methyl [4-(4-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5440960.png)
![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)